3-Cyclopropoxy-2-fluoro-5-nitropyridine
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Overview
Description
3-Cyclopropoxy-2-fluoro-5-nitropyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of a cyclopropoxy group at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 5-position on the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-5-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-fluoropyridine to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions
Scientific Research Applications
3-Cyclopropoxy-2-fluoro-5-nitropyridine is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-5-nitropyridine involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-fluoro-2-nitropyridine: Similar structure but with different positions of the fluorine and nitro groups.
2-Fluoro-3-nitropyridine: Lacks the cyclopropoxy group but shares the fluorine and nitro substituents
Uniqueness
3-Cyclopropoxy-2-fluoro-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C8H7FN2O3 |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-5-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-8-7(14-6-1-2-6)3-5(4-10-8)11(12)13/h3-4,6H,1-2H2 |
InChI Key |
WYIZMGQKFGAQCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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